molecular formula C4H5NO2 B046415 Methyl isocyanoacetate CAS No. 39687-95-1

Methyl isocyanoacetate

Cat. No. B046415
CAS RN: 39687-95-1
M. Wt: 101.1 g/mol
InChI Key: CRXFROMHHBMNAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl isocyanoacetate's synthesis can be achieved through various chemical reactions, demonstrating its versatility. For example, its gas-phase synthesis involves a reaction between tetracyanoethylene and methanol, analyzed through photoelectron imaging to determine its isomeric form, which provides insight into its molecular structure and reaction mechanisms (Anstöter & Verlet, 2020).

Molecular Structure Analysis

The molecular structure of methyl isocyanoacetate is a focal point for understanding its chemical behavior. Its structure allows for diverse reactions, especially tandem/cascade processes that are pivotal for synthesizing complex cyclic and macrocyclic systems, as highlighted in studies on isocyanoacetate derivatives (Gulevich et al., 2010).

Chemical Reactions and Properties

Methyl isocyanoacetate exhibits unique chemical reactions, such as base-catalyzed double annulation with enynones to synthesize 4-azafluorene and 4-azafluorenone derivatives, showcasing its dinucleophilic reactivity (Wang et al., 2021). Moreover, its application in multicomponent reactions, such as the Ugi reaction, emphasizes its utility in constructing complex peptide structures with minimal epimerization (Carney et al., 2011).

Physical Properties Analysis

Although specific studies on the physical properties of methyl isocyanoacetate are not highlighted in the provided research, its physical properties can be inferred from its molecular structure and synthesis methods. Its reactivity and stability under various conditions are crucial for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of methyl isocyanoacetate, such as reactivity in cycloaddition reactions and its role in the synthesis of complex organic molecules, are well documented. Its ability to undergo reactions with isoxazoles under phase transfer catalysis conditions to give enantioenriched monoadducts showcases its significant chemical versatility (Disetti et al., 2015).

Scientific Research Applications

1. Synthesis of Five-Membered Heterocycles

  • Summary of Application : Methyl isocyanides, including Methyl isocyanoacetate, are important building blocks in organic synthesis. They are particularly useful for the synthesis of important classes of nitrogen heterocycles, such as pyrroles, imidazoles, and oxazoles .
  • Methods of Application : One of the most important applications of methyl isocyanides is their reaction with nitroalkenes to generate 1,2-disubstituted pyrroles . This is known as the Barton–Zard pyrrole synthesis .
  • Results or Outcomes : The result of this reaction is the formation of substituted pyrroles, which are an interesting class of heterocyclic compounds due to their widespread use both in medical chemistry and in the chemistry of new materials .

2. Aldol Reactions Catalyzed by Heterogenized Homogeneous Catalysts

  • Summary of Application : The aldol reaction of Methyl isocyanoacetate (MI) and aldehydes, forming 2-oxazolines, is a classic homogeneous Au(I)-catalyzed reaction .
  • Methods of Application : This reaction was studied with heterogenized homogeneous catalysts. Among dendrimer encapsulated nanoparticles (NPs) of Au, Pd, Rh, or Pt loaded in mesoporous supports and the homogeneous analogues, the Au NPs led to the highest yield and highest diastereoselectivity of products in toluene at room temperature .
  • Results or Outcomes : The Au catalyst was stable and was recycled for at least six runs without substantial deactivation . Moreover, larger pore sizes of the support and the use of a hydrophobic solvent led to a high selectivity for the trans diastereomer of the product .

3. [3+2] Cycloaddition of Activated Methylene Isocyanides

  • Summary of Application : Activated methylene isocyanides, including Methyl isocyanoacetate, are readily available substrates that can easily be used in organic syntheses . They are particularly useful for the synthesis of five-membered heterocycles .
  • Methods of Application : The [3+2] cycloaddition reaction involving 1,3-dipole compounds is one of the most popular and frequently used methods for the formation of five-membered heterocycles . This review focuses on the results of [3+2]-cycloaddition of activated methylene isocyanides that have been obtained since 2015 .
  • Results or Outcomes : The main advantages of this methodology include excellent regioselectivity, wide distribution, and ease in handling the substrates .

4. Four-Component Ugi Condensation Reaction

  • Summary of Application : Methyl isocyanoacetate is involved in the four-component Ugi condensation reaction . This reaction is a powerful tool for the rapid construction of complex molecules from simple precursors .
  • Methods of Application : The Ugi reaction is a multicomponent reaction (MCR) involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid . Methyl isocyanoacetate serves as the isocyanide component in this reaction .
  • Results or Outcomes : The result of this reaction is the formation of complex molecules from simple precursors .

5. Copper-Catalyzed, Diastereoselective Synthesis of Oxazolines

  • Summary of Application : Methyl isocyanoacetate is used in the copper-catalyzed, diastereoselective synthesis of oxazolines . This reaction is a powerful tool for the rapid construction of complex molecules from simple precursors .
  • Methods of Application : This reaction involves the direct aldol reaction with carbonyl compounds to prepare corresponding oxazoline by using a catechol-copper network catalyst .
  • Results or Outcomes : The result of this reaction is the formation of oxazolines .

6. Synthesis of Heterocycles with Activated Methylene Group

  • Summary of Application : Methyl isocyanoacetate is used in the synthesis of heterocycles with activated methylene group . This reaction is a powerful tool for the rapid construction of complex molecules from simple precursors .
  • Methods of Application : This reaction involves the [3+2] cycloaddition of activated methylene isocyanides . The review consists of three major parts that reflect the three cycle which can be prepared by reactions of isocyanides with C=C, C≡C, C=O and C=N bonds .
  • Results or Outcomes : The result of this reaction is the formation of five-membered heterocycles .

Safety And Hazards

Methyl isocyanoacetate is toxic if inhaled and harmful if swallowed. It causes serious eye damage and severe skin burns. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause drowsiness or dizziness. It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

methyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFROMHHBMNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isocyanoacetate

CAS RN

39687-95-1
Record name Methyl isocyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39687-95-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isocyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
906
Citations
K NUNAMI, M SUZUKI, K MATSUMOTO… - Chemical and …, 1979 - jstage.jst.go.jp
… carb0xylate derivatives by the reaction of methyl isocyanoacetate with phthalic anhydridesfl’ … the reaction of phthalic anhydrides with methyl isocyanoacetate, which provides a general …
Number of citations: 15 www.jstage.jst.go.jp
R Nesper, PS Pregosin, K Püntener… - Helvetica chimica …, 1993 - Wiley Online Library
… ) and 28.5 mi (0.314 rnmol) of methyl isocyanoacetate were stirred at rt in 5 ml of CH3CN for … mmol) and 15.3 ml(0.168 mmol) of methyl isocyanoacetate in 5 rnl of CHCI, gave 106.8 mg (…
Number of citations: 82 onlinelibrary.wiley.com
R Ye, J Zhao, B Yuan, WC Liu… - Nano …, 2017 - ACS Publications
The Hayashi–Ito aldol reaction of methyl isocyanoacetate (MI) and benzaldehydes, a classic homogeneous Au(I)-catalyzed reaction, was studied with heterogenized homogeneous …
Number of citations: 22 pubs.acs.org
AV Gulevich, AG Zhdanko, RVA Orru… - Chemical …, 2010 - ACS Publications
… Pyrrole-2-carboxaldehydes 225 react with methyl isocyanoacetate in the presence of DBU to give pyrrolo[1,2-c]pyrimidine derivatives 226 (Scheme 54). (128-130) Although this reaction …
Number of citations: 557 pubs.acs.org
T Hayashi, E Kishi, VA Soloshonok, Y Uozumi - Tetrahedron letters, 1996 - Elsevier
Reaction of N-tosylaldimines 1 with methyl isocyanoacetate in the presence of 1 mol % of AuCl(c-HexNC) gave 4-methoxycarbonyl-5-alkyl-2-imidazolines 2 with high (over 89%) cis …
Number of citations: 136 www.sciencedirect.com
S Qiao, CB Wilcox, DK Unruh, B Jiang… - The Journal of organic …, 2017 - ACS Publications
… with methyl isocyanoacetate (2). First, a wide range of chiral N-phosphonyl imines 1 were subjected to the reaction with methyl isocyanoacetate … imines with methyl isocyanoacetate. The …
Number of citations: 32 pubs.acs.org
VA Soloshonok, T Hayashi - Tetrahedron letters, 1994 - Elsevier
In the title reaction, successive substitution of hydrogen atoms in the phenyl ring of benzaldehyde by fluorine atoms brought about gradual alteration of both diastereo- and …
Number of citations: 95 www.sciencedirect.com
R Giménez, TM Swager - Journal of Molecular Catalysis A: Chemical, 2001 - Elsevier
… for the aldol reaction of aldehydes with methyl isocyanoacetate. Each palladium atom is … The catalytic aldol reaction of methyl isocyanoacetate with aldehydes proceeds quickly but …
Number of citations: 69 www.sciencedirect.com
F Gorla, A Togni, LM Venanzi, A Albinati… - Organometallics, 1994 - ACS Publications
… The corresponding triflato complex, obtained by reacting the chloro compound 18 with silver triflate, was used as catalyst precursor (1-2 mol %) in the aldol reaction of aldehydes with …
Number of citations: 217 pubs.acs.org
VA Soloshonok, T Hayashi, K Ishikawa, N Nagashima - Tetrahedron letters, 1994 - Elsevier
… Transition metal-catalyzed aldol reaction of aryl fluoroalkyl ketones with methyl isocyanoacetate was … of aryl fluoroalkyl and aryl alkyl ketones with methyl isocyanoacetate was disclosed. …
Number of citations: 96 www.sciencedirect.com

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